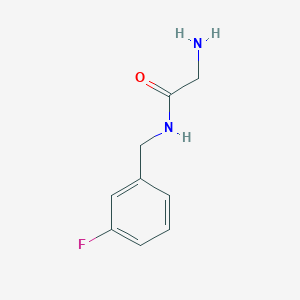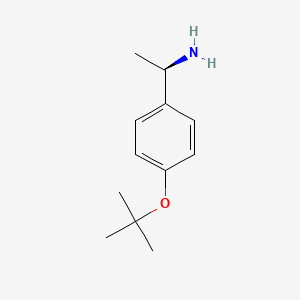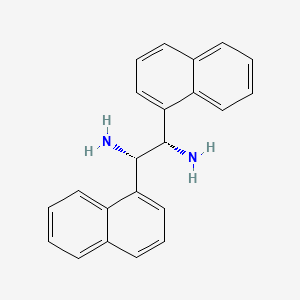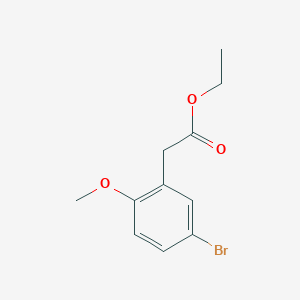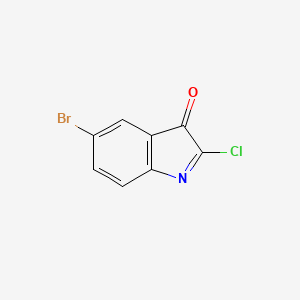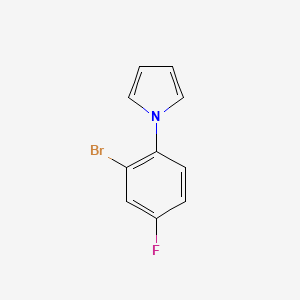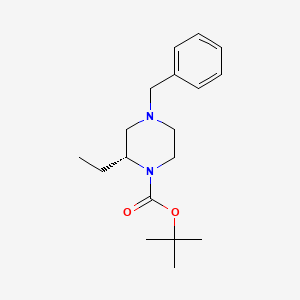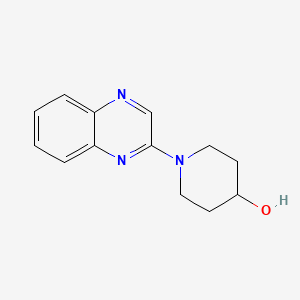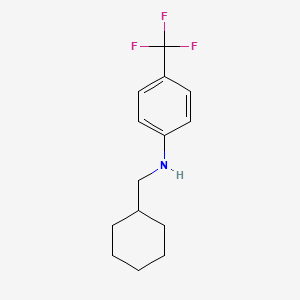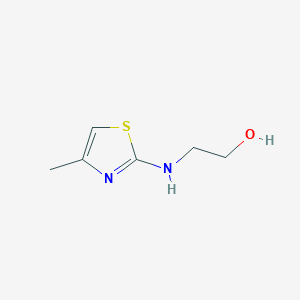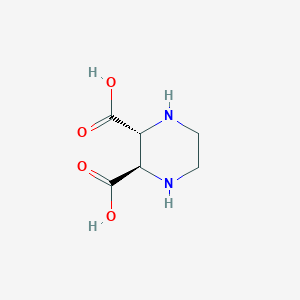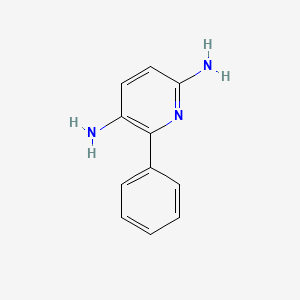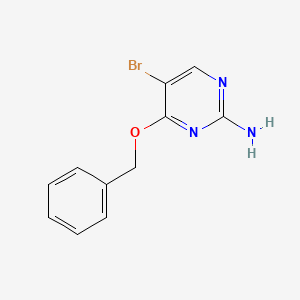![molecular formula C19H19NO5 B1497616 N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine CAS No. 461692-98-8](/img/structure/B1497616.png)
N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine
概要
説明
N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine: is a derivative of homoserine, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The Fmoc group helps in the selective protection and deprotection of amino acids during the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine typically involves the protection of the amino group of D-homoserine with the Fmoc group. One common method is the Arndt-Eistert homologation, which starts with commercially available N-(9H-fluoren-9-yl)methoxycarbonyl-protected α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps with high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions: N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions include various derivatives of D-homoserine, which can be further utilized in peptide synthesis and other biochemical applications.
科学的研究の応用
Chemistry: N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine is widely used in peptide synthesis as a protected amino acid. It allows for the selective protection and deprotection of the amino group, facilitating the stepwise assembly of peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides and proteins used in various assays and experiments.
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It helps in the synthesis of therapeutic peptides with high specificity and potency.
Industry: Industrially, this compound is used in the large-scale production of peptides and proteins for pharmaceutical and biotechnological applications. It is also used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine involves the selective protection of the amino group of D-homoserine. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the stepwise assembly of peptides. The compound interacts with various molecular targets, including enzymes and receptors, facilitating the synthesis of complex peptides and proteins.
類似化合物との比較
N-(9H-Fluoren-9yl methoxy)carbonyl]-L-homoserine: Similar to the D-isomer but with different stereochemistry.
N-(9H-Fluoren-9yl methoxy)carbonyl]-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
N-(9H-Fluoren-9yl methoxy)carbonyl]-L-tryptophan: Fmoc-protected tryptophan used in the synthesis of peptides containing tryptophan residues.
Uniqueness: N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine is unique due to its specific stereochemistry and the presence of the Fmoc protective group. This combination allows for the selective protection and deprotection of the amino group, making it highly valuable in peptide synthesis. Its D-isomer configuration also provides distinct biochemical properties compared to its L-isomer counterparts.
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-10-9-17(18(22)23)20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCXLWRCVZSPCF-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652122 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461692-98-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


